8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901263-67-0
Cat. No.: VC11883272
Molecular Formula: C23H16FN3
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901263-67-0 |
|---|---|
| Molecular Formula | C23H16FN3 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 8-fluoro-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C23H16FN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3 |
| Standard InChI Key | MLGWXDPADRPSFQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F |
| Canonical SMILES | CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)F |
Introduction
8-Fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound is characterized by its unique structural features, including a pyrazole ring fused to a quinoline moiety, with a fluorine atom at the 8th position, a 4-methylphenyl group at the 1st position, and a phenyl group at the 3rd position.
Synthesis
The synthesis of pyrazoloquinolines typically involves multi-step reactions. The general approach includes the formation of the pyrazole core through condensation reactions, followed by cyclization to form the quinoline structure. This process can be tailored to introduce specific substituents, such as the fluorine and phenyl groups found in 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline.
Biological Activities
Pyrazoloquinolines have been studied for their diverse biological activities, including antileishmanial and antimalarial effects. While specific data on 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is limited, compounds within this class are known to interact with biological targets through mechanisms that may involve enzyme inhibition or DNA binding.
Research Applications
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Medicinal Chemistry: Pyrazoloquinolines are explored for their therapeutic potential due to their unique structural features, which can be optimized for specific biological targets.
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Materials Science: The electronic properties of these compounds make them candidates for use in organic electronics and optoelectronic devices.
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Biological Research: Studies focus on understanding the interactions of pyrazoloquinolines with biological macromolecules and their potential as bioactive compounds.
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